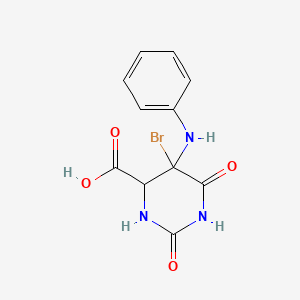
5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid is a complex organic compound with the molecular formula C11H10BrN3O4 and a molecular weight of 328.1188 g/mol . This compound is characterized by the presence of a bromine atom, a phenylamino group, and a hexahydropyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these
Propriétés
Numéro CAS |
6971-61-5 |
|---|---|
Formule moléculaire |
C11H10BrN3O4 |
Poids moléculaire |
328.12 g/mol |
Nom IUPAC |
5-anilino-5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O4/c12-11(15-6-4-2-1-3-5-6)7(8(16)17)13-10(19)14-9(11)18/h1-5,7,15H,(H,16,17)(H2,13,14,18,19) |
Clé InChI |
MFGLWWZHNYVWRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2(C(NC(=O)NC2=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



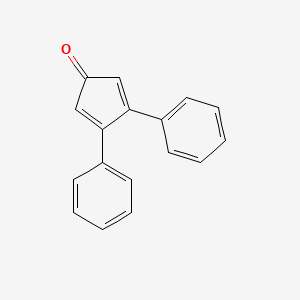
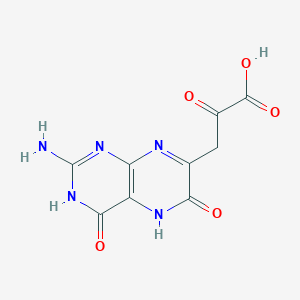

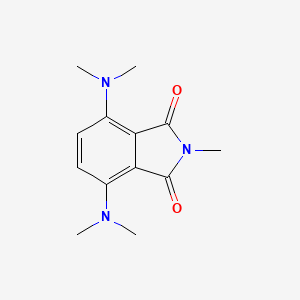

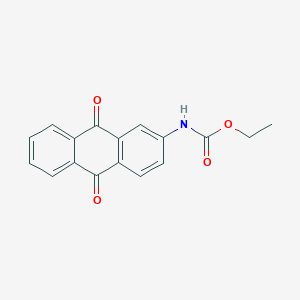
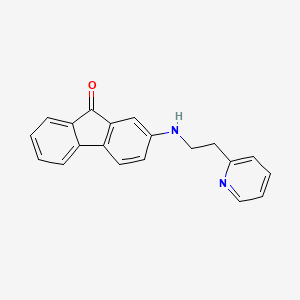
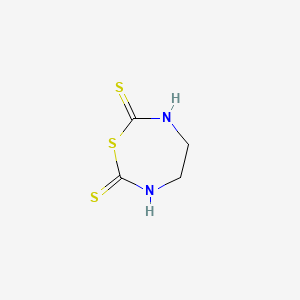
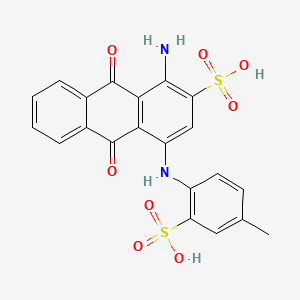
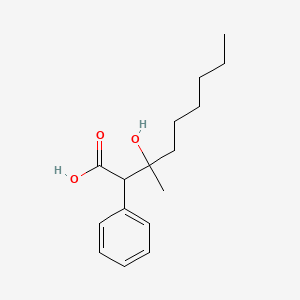
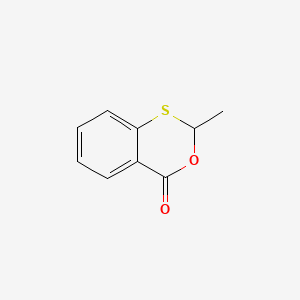
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)

